cefteram pivoxil
Description
Contextualization of Cefteram (B193863) Pivoxil within Beta-Lactam Antibiotics and Cephalosporin (B10832234) Generations
Cefteram pivoxil is classified as a third-generation cephalosporin, a subclass of the broader beta-lactam group of antibiotics. patsnap.comontosight.aiguidetopharmacology.org The beta-lactam antibiotics are characterized by the presence of a beta-lactam ring in their molecular structure, which is crucial for their antibacterial activity. patsnap.com This mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). patsnap.comontosight.aincats.io These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. toku-e.com The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death. patsnap.comtoku-e.com
The cephalosporins are categorized into "generations" based on their spectrum of antimicrobial activity. Third-generation cephalosporins, such as cefteram, are noted for their broad spectrum of activity, particularly against Gram-negative bacteria, while also retaining activity against some Gram-positive pathogens. patsnap.comtoku-e.com They exhibit enhanced stability against many beta-lactamase enzymes, which are a common cause of bacterial resistance to beta-lactam antibiotics. patsnap.comasm.org Specifically, cefteram is highly active against a majority of the Enterobacteriaceae family, Haemophilus influenzae, Neisseria spp., and Streptococcus pneumoniae. ncats.io
Historical Development and Research Rationale for this compound as a Prodrug
This compound was developed to improve the oral bioavailability of its active form, cefteram. guidetopharmacology.orgpatsnap.com The term "prodrug" refers to a medication that is administered in an inactive or less active form, which is then converted to its active pharmacological agent in vivo through metabolic processes. patsnap.comresearchgate.net This approach is a common strategy in pharmaceutical development to overcome undesirable drug properties. researchgate.netijarsct.co.in
The active compound, cefteram, is a semisynthetic cephalosporin that, on its own, has poor oral absorption. guidetopharmacology.orgpatsnap.com To address this limitation, it was formulated as the pivaloyloxymethyl ester prodrug, this compound. toku-e.comselleckchem.com This esterification increases the lipophilicity of the molecule, facilitating its absorption through the gastrointestinal tract. patsnap.com Following oral administration, this compound is rapidly hydrolyzed by esterase enzymes present in the intestinal tract, releasing the active cefteram into the bloodstream. patsnap.compatsnap.comresearchgate.net This strategic design allows for effective systemic concentrations of the active antibiotic to be achieved after oral intake. patsnap.com The development of this compound, primarily by Japanese pharmaceutical companies, provided a valuable oral treatment option for a variety of bacterial infections. patsnap.comncats.io
Scientific Significance and Unaddressed Research Questions for this compound
The scientific significance of this compound lies in its successful application of the prodrug concept to enhance the clinical utility of a potent third-generation cephalosporin. Its broad spectrum of activity makes it a valuable agent for studying the treatment of various infections, including those of the respiratory tract and urinary tract. patsnap.com
Despite its established role, several research questions regarding this compound remain. A significant ongoing concern in antimicrobial research is the development of bacterial resistance. patsnap.com While cefteram is stable against many beta-lactamases, the emergence of new and more potent enzymes, such as extended-spectrum beta-lactamases (ESBLs), poses a continuous challenge. antibioticdb.com Therefore, a key area of ongoing research is the investigation of cefteram's effectiveness against evolving resistant strains and the potential for combination therapies with beta-lactamase inhibitors to enhance its activity. patsnap.com
Furthermore, there is a need for a deeper understanding of the pharmacokinetic and pharmacodynamic variations across different patient populations to optimize its use. oup.com The impact of genetic variability in metabolic enzymes, such as esterases, on the conversion of this compound to its active form is an area that warrants further investigation. ijarsct.co.in Addressing these research gaps is crucial for maintaining the long-term efficacy of cefteram and other related antibiotics in the face of growing antimicrobial resistance. pew.orgamrindustryalliance.org
Research Data on this compound
The following tables provide a summary of key data related to this compound.
Table 1: Antimicrobial Spectrum of Cefteram
| Bacterial Species | MIC90 (μg/mL) |
| Enterobacteriaceae | < 2 |
| Haemophilus influenzae | < 2 |
| Neisseria spp. | < 2 |
| Streptococcus pneumoniae | < 2 |
| Pseudomonas aeruginosa | No activity |
| Enterobacter sp. | No activity |
| Citrobacter sp. | No activity |
| Data sourced from a study comparing the activity of cefteram with other β-lactams against 491 bacterial strains. ncats.io |
Table 2: Comparative In Vitro Activity of Cefteram
| Organism | Cefteram | Cefaclor (B193732) | Cephalexin | Ampicillin (B1664943) |
| Gram-negative rods | Superior | Superior | ||
| Gram-positive cocci | Equal | |||
| Based on a pediatric study comparing the Minimum Inhibitory Concentrations (MICs) of cefteram against 22 clinical isolates. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27N9O7S2 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14-,18-/m1/s1 |
InChI Key |
UIYAXIPXULMHAI-BQYZVRGLSA-N |
SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Synonyms |
cefteram pivoxil Ro 19-5248 Ro-19-5248 T 2588 T-2588 Tomiron |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Antibacterial Action
Elucidation of Target Interactions: Penicillin-Binding Proteins (PBPs)patsnap.compatsnap.comtoku-e.comncats.ionih.govontosight.ainih.gov
The primary targets of cefteram (B193863) are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner membrane of the bacterial cell wall. nih.govontosight.ainih.gov These proteins are crucial for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. nih.govpatsnap.com By binding to and inactivating these enzymes, cefteram disrupts the structural integrity of the bacterial cell. patsnap.comnih.gov
Specific PBP Binding Affinities and Kinetics (e.g., PBP3, PBP1A, PBP1Bs)patsnap.comncats.ioontosight.ainih.gov
Cefteram exhibits a strong binding affinity for several key PBPs, which contributes to its potent bactericidal activity. ncats.io Research has demonstrated that cefteram strongly binds to PBP3, PBP1A, and PBP1Bs. ncats.io This high affinity for multiple PBP targets enhances its effectiveness against a range of bacteria. The specific binding to these proteins is a critical determinant of the antibiotic's spectrum of activity.
The affinity of β-lactam antibiotics for different PBPs can vary between bacterial species. For instance, in Streptococcus pneumoniae, ceftaroline (B109729), a related cephalosporin (B10832234), shows high affinity for PBP2X, PBP2B, and PBP1A. nih.gov In Escherichia coli, class A PBPs like PBP1a and PBP1b are key synthases, and their activities are modulated by other proteins. mdpi.comelifesciences.org The interaction of cephalosporins with these specific PBPs, such as the high affinity of cefteram for PBP3, is fundamental to their antibacterial action. mdpi.com
Table 1: Binding Affinities of Selected Cephalosporins to Penicillin-Binding Proteins (PBPs)
| Antibiotic | Bacterial Species | PBP Target | Affinity (IC50 µg/ml) |
|---|---|---|---|
| Ceftaroline | S. pneumoniae (penicillin-resistant) | PBP2X | 0.1 - 1 |
| Ceftaroline | S. pneumoniae (penicillin-resistant) | PBP2B | 0.5 - 4 |
| Ceftaroline | S. pneumoniae (penicillin-resistant) | PBP1A | 0.125 - 0.25 |
| Ceftaroline | S. aureus (methicillin-resistant) | PBP2a | 0.01 - 1 |
Note: Data for ceftaroline is provided as a representative cephalosporin to illustrate PBP binding affinities. IC50 represents the concentration required to inhibit 50% of PBP activity. nih.gov
Conformational Changes Induced by Cefteram Binding to PBPs
The binding of a β-lactam antibiotic like cefteram to a PBP is a covalent interaction that leads to an inactive enzyme-antibiotic complex. wikipedia.org This binding event can induce conformational changes in the PBP. For example, the acylation of PBPs by ceftaroline, another cephalosporin, results in the opening of the catalytic cleft. osti.gov This structural alteration prevents the PBP from carrying out its normal function in cell wall synthesis. The β-lactam ring of the antibiotic mimics the D-Ala-D-Ala structure of the natural peptidoglycan substrate, allowing it to fit into the active site of the PBP and effectively block it. patsnap.comchemeurope.com
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesispatsnap.compatsnap.comtoku-e.comncats.ionih.govontosight.aigoogle.com
The bacterial cell wall is a rigid structure essential for maintaining cell shape and protecting against osmotic pressure. patsnap.comopen.edu Peptidoglycan, a mesh-like polymer, is the key structural component of this wall. patsnap.com Cefteram's primary mechanism of action is the inhibition of the synthesis of this vital layer. patsnap.compatsnap.comtoku-e.comncats.ionih.govontosight.ai
Transpeptidation Reaction Disruptionpatsnap.comncats.ionih.gov
The final and critical step in peptidoglycan synthesis is the transpeptidation reaction, which creates cross-links between adjacent peptidoglycan chains. toku-e.comchemeurope.com This process is catalyzed by PBPs. patsnap.comtoku-e.com By binding to these enzymes, cefteram directly inhibits the transpeptidation step. patsnap.comnih.gov This disruption prevents the formation of a stable, cross-linked peptidoglycan network, which is necessary for the strength and rigidity of the bacterial cell wall. nih.govpatsnap.com In some bacteria, like Clostridioides difficile, cephalosporins can also inhibit the L,D-transpeptidation pathway by inactivating the D,D-carboxypeptidases that produce the necessary substrate. nih.gov
Compromise of Cell Wall Integrity and Osmotic Lysis Pathwaystoku-e.comncats.io
The inhibition of peptidoglycan synthesis leads to a weakened and defective cell wall. patsnap.comtoku-e.comnih.gov This compromised barrier is unable to withstand the internal osmotic pressure of the bacterial cell, especially in hypotonic environments. open.educlinicalgate.com Consequently, water enters the cell, causing it to swell and eventually burst, a process known as osmotic lysis. toku-e.comwikipedia.orgopen.edu This ultimate outcome of cell lysis is the primary reason for the bactericidal effect of cefteram and other β-lactam antibiotics. patsnap.comtoku-e.comnih.gov
Bactericidal Mechanisms at the Sub-cellular Levelpatsnap.compatsnap.comnih.govgoogle.com
At the sub-cellular level, the bactericidal action of cefteram is a direct consequence of the cascade of events initiated by PBP inhibition. The inactivation of PBPs interferes with the terminal stages of bacterial cell wall assembly and the reshaping of the cell wall that occurs during growth and division. nih.gov This interference with the cross-linkage of peptidoglycan chains results in the weakening of the cell wall. nih.gov The compromised cell wall cannot maintain its structural integrity, leading to cell lysis and bacterial death. patsnap.compatsnap.comnih.gov The effectiveness of this mechanism is evident in cefteram's activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. patsnap.comgoogle.com
Comparative Analysis of Cefteram's Mechanistic Aspects with Other Beta-Lactam Antibiotics
The antibacterial efficacy of cefteram, the active metabolite of cefteram pivoxil, is determined by a triad (B1167595) of interconnected mechanistic factors, similar to other β-lactam antibiotics. nih.gov These factors include its binding affinity for essential Penicillin-Binding Proteins (PBPs), its stability against hydrolysis by bacterial β-lactamases, and its ability to permeate the outer membrane of Gram-negative bacteria. nih.gov A comparative analysis of these three aspects reveals the nuances of cefteram's activity profile relative to other cephalosporins.
Affinity for Penicillin-Binding Proteins (PBPs)
The primary mechanism of action for all β-lactam antibiotics is the inhibition of bacterial cell wall synthesis by acylating the active site of PBPs, which are enzymes crucial for the final steps of peptidoglycan synthesis. nih.govwikipedia.org The specific PBPs targeted and the affinity of the antibiotic for these targets are critical determinants of its antibacterial spectrum and potency. wikipedia.org Cefteram's activity is distinguished by its high affinity for specific PBPs in key pathogens.
In Escherichia coli, the antibacterial activity of third-generation cephalosporins is closely linked to their affinity for PBP 3. nih.gov Cefetamet (B193807), the active form of a structurally related pivoxil ester, demonstrates an affinity for PBP 3 of E. coli (ID50 = 0.25 µg/ml) that is identical to cefixime (B193813) and superior to cefuroxime (B34974) (ID50 = 0.5 µg/ml). nih.gov However, cefixime and cefuroxime show a significantly higher affinity for PBP 1s than cefetamet. nih.gov
For Gram-positive bacteria such as Streptococcus pneumoniae, the essential targets include PBP1A, PBP2X, PBP2B, and PBP3. nih.govnih.gov A recent study on the closely related third-generation oral cephalosporin, cefditoren (B193786), showed it has a very high affinity for PBP1A of S. pneumoniae (Kd = 0.005 µM), which was stronger than that of cefcapene, cefixime, and cefdinir. researchgate.net In Haemophilus influenzae, cefditoren demonstrated the highest affinity for PBP3A/B (IC50 = 0.060 µM). researchgate.net The specific binding sites for cefditoren have been identified as PBPs 1, 2, and 3 in S. aureus; PBPs 1, 2, and 4 in S. pneumoniae; and PBPs 3, 1a, and 1b in E. coli. fda.gov This high affinity for multiple essential PBPs is a hallmark of advanced-generation cephalosporins and contributes to their potent activity. researchgate.netresearchgate.net
Interactive Table: Comparative PBP Affinity of Various β-Lactams This table summarizes the 50% inhibitory concentrations (IC50) or dissociation constants (Kd) for several cephalosporins against key Penicillin-Binding Proteins (PBPs) in different bacterial species. Lower values indicate higher binding affinity.
| Antibiotic | Bacterium | Primary PBP Target(s) | Reported Affinity (IC50 or Kd in µg/ml) |
| Cefetamet | E. coli | PBP 3 | 0.25 nih.gov |
| Cefixime | E. coli | PBP 3 | 0.25 nih.gov |
| Cefuroxime | E. coli | PBP 3 | 0.5 nih.gov |
| Cefditoren | S. pneumoniae | PBP1A | 0.000005* researchgate.net |
| Cefditoren | S. pneumoniae | PBP2X | 9.70 researchgate.net |
| Cefditoren | H. influenzae | PBP3A/B | 0.060 researchgate.net |
| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP2X | 0.1 - 1.0 nih.gov |
| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP1A | 0.125 - 0.25 nih.gov |
*Value originally reported in µM, converted for consistency.
Stability Against β-Lactamases
The production of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics. toku-e.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. frontiersin.org Cephalosporins, particularly third-generation agents like cefteram, are designed for enhanced stability against common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1) compared to first- and second-generation compounds. microrao.comnih.gov
Cefteram's activity against many Gram-negative bacteria is superior to that of older oral cephalosporins like cefaclor (B193732) and cephalexin, partly due to its greater stability against hydrolysis. researchgate.net However, its stability is not absolute. The emergence of Extended-Spectrum β-Lactamases (ESBLs) presents a significant challenge. nih.gov ESBLs, which are often derivatives of TEM and SHV enzymes, are capable of hydrolyzing third-generation cephalosporins. idcmjournal.org The CTX-M family of ESBLs, for instance, preferentially hydrolyzes cefotaxime (B1668864) but is also effective against other related compounds. microrao.commicrorao.com While specific hydrolysis rate data for cefteram against a wide panel of ESBLs is limited, it is known that cefteram, like cefixime, can be hydrolyzed by certain Bush group 3 β-lactamases. asm.org The relative stability of a cephalosporin to these enzymes is a critical factor in its clinical utility against resistant pathogens. idcmjournal.org
Interactive Table: β-Lactamase Stability Profile of Cephalosporin Classes This table provides a qualitative comparison of the stability of different cephalosporin generations against various classes of β-lactamases.
| Cephalosporin Generation | Representative Drug(s) | Stability vs. Common Penicillinases (e.g., TEM-1, SHV-1) | Stability vs. ESBLs (e.g., CTX-M, TEM/SHV variants) | Stability vs. AmpC Cephalosporinases |
| First Generation | Cephalexin | Low to Moderate microrao.com | Low (Hydrolyzed) microrao.com | Low (Hydrolyzed) |
| Second Generation | Cefuroxime, Cefaclor | Moderate to High wikipedia.orgnih.gov | Low (Hydrolyzed) nih.gov | Variable, often low |
| Third Generation | Cefteram , Cefixime, Cefotaxime | High microrao.com | Low to Variable (Hydrolyzed by many ESBLs) nih.govidcmjournal.org | Variable (Some are stable, others are induced/hydrolyzed) |
| Fourth Generation | Cefepime | High | Relatively Stable (but can be hydrolyzed by some ESBLs) idcmjournal.org | High |
Permeation Through the Bacterial Outer Membrane
For β-lactam antibiotics to reach their PBP targets in Gram-negative bacteria, they must first cross the formidable outer membrane barrier. nih.gov This passage is primarily facilitated by water-filled protein channels known as porins. plos.org The efficiency of this permeation is governed by the physicochemical properties of the antibiotic, including its size, charge, and hydrophilicity. nih.gov Generally, more hydrophilic and zwitterionic (dipolar) cephalosporins exhibit better permeability rates than more hydrophobic or dianionic compounds. nih.govnih.gov
Interactive Table: Comparative Outer Membrane Permeation This table compares the relative permeation of different cephalosporins through the outer membrane of Escherichia coli.
| Antibiotic | Relative Permeability Rate in E. coli | Key Physicochemical Properties Influencing Permeation |
| Cefetamet | High (5x faster than Cefixime, 9x faster than Cefuroxime) nih.gov | Zwitterionic, hydrophilic character nih.gov |
| Cefixime | Moderate nih.gov | Influenced by size and charge nih.gov |
| Cefuroxime | Low nih.gov | Influenced by size and charge nih.gov |
| Cephaloridine | High nih.gov | Zwitterionic structure |
| Cephalexin | Variable by species nih.gov | Hydrophilic |
Molecular Mechanisms of Bacterial Resistance to Cefteram Pivoxil
Beta-Lactamase-Mediated Hydrolysis of the Beta-Lactam Ring
The most prevalent mechanism of resistance to beta-lactam antibiotics, including cefteram (B193863), is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets. nih.govnih.gov
Characterization of Specific Beta-Lactamases (e.g., ESBLs, AmpC, Metallo-beta-lactamases)
A variety of beta-lactamases can mediate resistance to cefteram. These are broadly classified based on their molecular structure (Ambler classification) and substrate profiles.
Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs are typically plasmid-encoded enzymes belonging to Ambler class A, capable of hydrolyzing third-generation cephalosporins like cefotaxime (B1668864), ceftriaxone, and ceftazidime (B193861), as well as monobactams. wikipedia.orgmsdmanuals.commdpi.com Common ESBL families include TEM, SHV, and CTX-M. elifesciences.orgnih.gov CTX-M-type beta-lactamases are now the most predominant ESBLs worldwide and are known to efficiently hydrolyze cefotaxime, a close structural relative of cefteram. elifesciences.orgplos.org While ceftazidime is often a poorer substrate for many CTX-M enzymes, certain variants have evolved with increased activity against it. microrao.comresearchgate.net Given that cefteram is a third-generation cephalosporin (B10832234), it is susceptible to hydrolysis by these prevalent ESBLs. wikipedia.orgmdpi.com
AmpC Beta-Lactamases: These are Ambler class C enzymes that can be chromosomally or plasmid-encoded. wikipedia.orgmsdmanuals.com AmpC beta-lactamases are characterized by their ability to hydrolyze a broad range of cephalosporins, including cephamycins (e.g., cefoxitin), which are typically stable to ESBLs. wikipedia.orgasm.org Unlike ESBLs, AmpC enzymes are generally not inhibited by older beta-lactamase inhibitors like clavulanic acid. wikipedia.orgasm.org The presence of AmpC enzymes in bacteria like Enterobacter spp., Serratia spp., and Pseudomonas aeruginosa can confer resistance to cefteram. wikipedia.org It is not uncommon for bacterial isolates to produce multiple types of beta-lactamases, such as co-production of AmpC and ESBLs or MBLs, leading to complex and high-level resistance profiles. nih.govnih.gov
Metallo-beta-lactamases (MBLs): These are Ambler class B enzymes that require zinc ions for their activity. msdmanuals.com MBLs possess a very broad hydrolysis spectrum, inactivating nearly all beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. msdmanuals.com Aztreonam is a notable exception, as it is stable against MBLs. msdmanuals.com The production of MBLs, such as VIM, IMP, and NDM types, confers resistance to cefteram. msdmanuals.com These enzymes are not inhibited by serine beta-lactamase inhibitors like clavulanic acid, tazobactam (B1681243), or avibactam (B1665839). msdmanuals.com
Hydrolysis Kinetics and Stability of Cefteram to Beta-Lactamases
While specific kinetic data for cefteram are not widely published, data for structurally similar third-generation cephalosporins like cefotaxime and ceftazidime provide valuable insights. Wild-type TEM-1 beta-lactamase hydrolyzes cefotaxime and ceftazidime very inefficiently, characterized by low kcat and high Km values. microrao.comscienceopen.com However, ESBL variants of TEM contain mutations that improve their catalytic efficiency against these compounds. For instance, the G238S mutation in TEM can significantly increase the kcat for ceftazidime. researchgate.net
CTX-M enzymes, particularly the CTX-M-15 variant, show high catalytic efficiency for cefotaxime but are less efficient at hydrolyzing ceftazidime and cefepime, which is reflected in a much higher Km for these substrates. plos.org Studies on Class C beta-lactamases have shown that they can have very low kcat values for cefotaxime, which suggests that the deacylation step (the release of the hydrolyzed antibiotic from the enzyme) is rate-limiting. nih.gov It is plausible that the hydrolysis of cefteram by these enzymes follows similar kinetic patterns, being relatively stable to wild-type TEM-1 but vulnerable to hydrolysis by ESBLs like CTX-M and Class C AmpC enzymes.
Table 1: Comparative Hydrolysis Kinetics of Cephalosporins by Beta-Lactamases
| Beta-Lactamase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| TEM-1 | Cefotaxime | ~450 | ~0.25 | ~5.6 x 10² |
| TEM-1 | Ceftazidime | >1000 | ~0.0016 | ~40 |
| CTX-M-15 | Cefotaxime | 46 | 610 | 1.3 x 10⁷ |
| CTX-M-15 | Ceftazidime | 1209 | 1.51 | 1.2 x 10³ |
| Class C (P99) | Cefotaxime | 3 | 0.08 | 2.7 x 10⁴ |
Data is compiled from various sources for illustrative purposes and may have been determined under different experimental conditions. scienceopen.complos.orgnih.gov
Mechanistic Insights into Synergy with Beta-Lactamase Inhibitors in vitro
To counteract beta-lactamase-mediated resistance, beta-lactam antibiotics are often co-administered with beta-lactamase inhibitors (BLIs). nih.gov Classical inhibitors like clavulanic acid, sulbactam (B1307), and tazobactam are themselves beta-lactams and act as "suicide inhibitors" by forming a stable, covalent bond with the beta-lactamase, inactivating it and allowing the partner antibiotic to reach its PBP target. nih.govmdpi.com
The synergy between a beta-lactam and a BLI can be demonstrated in vitro using methods like the disk approximation test or checkerboard microdilution assays. mdpi.commdpi.com Studies have shown that combinations such as cefaclor (B193732) with clavulanic acid or sulbactam can restore the activity of the cephalosporin against ESBL-producing E. coli. mdpi.com Similarly, newer BLIs like avibactam show synergistic effects with ceftazidime against bacteria producing KPC and some OXA-type beta-lactamases. mdpi.comcabidigitallibrary.org While specific studies on cefteram in combination with these inhibitors are limited, the principle of synergy applies. The effectiveness of a given combination depends on the specific beta-lactamase produced by the bacteria. For example, classical inhibitors are potent against most Class A ESBLs but are generally ineffective against AmpC and metallo-beta-lactamases. wikipedia.orgasm.org
Alterations in Penicillin-Binding Proteins (PBPs)
The second major mechanism of resistance to cefteram involves modifications to the target penicillin-binding proteins. These alterations reduce the binding affinity of the beta-lactam antibiotic, allowing the PBPs to continue their function in cell wall synthesis despite the presence of the drug. plos.org
Acquisition of Low-Affinity PBPs (e.g., PBP2a in MRSA)
A critical mechanism of resistance, particularly in staphylococci, is the acquisition of a new, low-affinity PBP. The classic example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene, encoding for PBP2a. cabidigitallibrary.orgmedrxiv.orgcellmolbiol.org PBP2a has a very low affinity for most beta-lactam antibiotics, including older generations of cephalosporins. nih.govmdpi.com This allows MRSA to continue peptidoglycan cross-linking even when its native PBPs are inhibited by the antibiotic. nih.gov
While most beta-lactams are ineffective against MRSA, newer cephalosporins have been developed with the ability to bind to PBP2a. For instance, ceftaroline (B109729) has a high affinity for PBP2a, with reported 50% inhibitory concentrations (IC₅₀) of less than 1 µg/mL. nih.govnih.gov There is limited specific data on the binding affinity of cefteram for PBP2a, but as a third-generation cephalosporin, it is not expected to have significant activity against MRSA.
Table 2: Binding Affinity of Various Beta-Lactams to PBP2a in MRSA
| Antibiotic | Class | PBP2a IC₅₀ (µg/mL) |
|---|---|---|
| Oxacillin | Penicillin | >100 |
| Ceftriaxone | 3rd Gen. Cephalosporin | >100 |
| Ceftaroline | 5th Gen. Cephalosporin | 0.01 - 1 |
IC₅₀ (50% inhibitory concentration) is the concentration of drug required to inhibit 50% of the binding of a fluorescent penicillin reporter to the PBP. Data compiled from various sources. nih.gov
Mutational Analysis Affecting PBP Structure and Function
In other bacteria, such as Haemophilus influenzae and Neisseria gonorrhoeae, resistance arises from point mutations and recombination events in the genes encoding native PBPs. nih.govfrontiersin.orgfrontiersin.org These mutations alter the structure of the active site, thereby reducing the acylation efficiency of beta-lactams.
In Haemophilus influenzae, resistance to ampicillin (B1664943) and cephalosporins in beta-lactamase-negative strains (termed BLNAR) is primarily due to mutations in the ftsI gene, which encodes PBP3. nih.govresearchgate.netnih.gov Specific amino acid substitutions have been identified that correlate with increased minimum inhibitory concentrations (MICs) of beta-lactams.
In Neisseria gonorrhoeae, resistance to third-generation cephalosporins is linked to mutations in the penA gene, which encodes PBP2. nih.govelifesciences.orgfrontiersin.org The accumulation of multiple mutations, often resulting in a "mosaic" penA gene through recombination with penA genes from other Neisseria species, leads to high-level resistance. medrxiv.orgfrontiersin.org Reduced susceptibility to cefteram has been specifically associated with these penA alterations in clinical isolates of N. gonorrhoeae.
In Streptococcus pneumoniae, resistance to beta-lactams is complex and often involves mutations in multiple PBP genes, including pbp1a, pbp2b, and pbp2x. etflin.complos.org These mutations collectively decrease the affinity of the PBPs for penicillins and cephalosporins.
Table 3: Examples of PBP Mutations Conferring Resistance to Cephalosporins
| Organism | PBP Gene | Key Mutations/Alterations | Associated Resistance |
|---|---|---|---|
| Haemophilus influenzae | ftsI (PBP3) | N526K, S385T, L389F | Resistance to ampicillin and cephalosporins |
| Haemophilus influenzae | ftsI (PBP3) | S357N, V511A, R517H | Cefuroxime (B34974) resistance |
| Neisseria gonorrhoeae | penA (PBP2) | Mosaic alleles, A501V/T, G545S | Reduced susceptibility to cefixime (B193813) and ceftriaxone |
| Streptococcus pneumoniae | pbp2x | T338A, Q552E | Reduced acylation efficiency for cefotaxime |
Data compiled from multiple research sources. nih.govfrontiersin.orgetflin.commdpi.com
Efflux Pump Systems and Their Contribution to Resistance
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell, thereby preventing the drug from reaching its intracellular target. reactgroup.orgnih.gov This mechanism is a significant contributor to intrinsic and acquired resistance against multiple classes of antibiotics. nih.gov In Gram-negative bacteria, efflux pumps often exist as tripartite complexes that span the entire cell envelope, from the inner membrane to the outer membrane. mdpi.comnih.gov
Identification of Efflux Transporters Affecting Cefteram Pivoxil Permeation
The active form of this compound, cefteram, is susceptible to extrusion by several efflux pump systems, primarily belonging to the Resistance-Nodulation-Division (RND) family. These pumps are notorious for their broad substrate specificity and their role in multidrug resistance. nih.govbmbreports.org
Key efflux pumps implicated in resistance to cephalosporins, and by extension cefteram, include:
AcrAB-TolC: This is one of the most well-characterized and clinically significant RND efflux pumps in Enterobacteriaceae like Escherichia coli. nih.govbmbreports.org It is a major contributor to multidrug resistance and is known to transport a wide variety of compounds. nih.govopenmicrobiologyjournal.com The AcrAB-TolC system is recognized as the main efflux pump contributing to multidrug resistance in this family of bacteria. nih.govbmbreports.org Research has identified the SdeAB efflux pump in Serratia, which is homologous to AcrAB-TolC, as a major efflux system. researchgate.net
Mex Systems in Pseudomonas aeruginosa: This opportunistic pathogen possesses several RND efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexXY-OprM, which are associated with resistance to a broad range of antibiotics, including β-lactams. mdpi.combmbreports.org A patent for certain compounds noted their activity against strains overexpressing the MexAB-OprM efflux pump, which is linked to resistance to antibiotics including cefteram. googleapis.com
Table 1: Identified Efflux Pump Systems Affecting Cephalosporin Permeation
| Efflux Pump System | Bacterial Family/Species | Type | Implication for Cefteram |
|---|---|---|---|
| AcrAB-TolC | Enterobacteriaceae (e.g., E. coli, Serratia) | RND | Major pump responsible for multidrug resistance. nih.govbmbreports.orgresearchgate.net |
| MexAB-OprM | Pseudomonas aeruginosa | RND | Confers resistance to a wide range of antibiotics including β-lactams. mdpi.comgoogleapis.com |
| MtrCDE | Neisseria gonorrhoeae | RND | Contributes to resistance by actively effluxing the antibiotic. wikipedia.orgfrontiersin.org |
Molecular Mechanisms of Efflux and Potential for Modulation by Inhibitors
The RND-type efflux pumps, such as AcrAB-TolC, function as a tripartite complex. The inner membrane component (e.g., AcrB) recognizes and binds the substrate, using the proton-motive force to energize transport. elifesciences.org The periplasmic adapter protein (e.g., AcrA) acts as a bridge, connecting the inner membrane pump to the outer membrane factor (e.g., TolC), which forms a channel to the exterior of the cell. elifesciences.org The transport process involves a series of conformational changes within the inner membrane transporter, which cycles through access, binding, and extrusion states to move the drug through the periplasm and out of the cell via the TolC channel. elifesciences.org
The development of efflux pump inhibitors (EPIs) is a promising strategy to counteract this resistance mechanism and restore the efficacy of existing antibiotics. nih.govopenmicrobiologyjournal.com EPIs work by blocking the function of the efflux pump, thereby increasing the intracellular concentration of the antibiotic. openmicrobiologyjournal.com While significant research has been dedicated to finding effective EPIs, their clinical application has been challenging due to issues like toxicity and substrate specificity. mdpi.comopenmicrobiologyjournal.com For instance, the neuroleptic drug pimozide (B1677891) has been shown to inhibit the AcrAB-TolC pump in E. coli, but its ability to restore antibiotic susceptibility was found to be highly substrate-specific. openmicrobiologyjournal.com
Global Regulatory Networks Governing Bacterial Resistance Phenotypes
Bacterial resistance is not merely the result of isolated mutations but is often controlled by complex, global regulatory networks. oup.comannualreviews.org These networks allow bacteria to sense environmental stress, such as exposure to an antibiotic, and mount a coordinated response involving changes in the expression of numerous genes, including those for efflux pumps and porins. universiteitleiden.nlelifesciences.org
In E. coli and other Enterobacteriaceae, the mar/sox/rob regulon is a key example of such a network. nih.govnih.gov This system involves three homologous transcriptional activators: MarA, SoxS, and Rob. nih.govbiorxiv.org
MarA, SoxS, and Rob can be induced by various signals, including certain chemicals like salicylate. biorxiv.org
Once activated, these regulators bind to a specific DNA sequence (the mar-sox-rob box) in the promoter region of multiple target genes. nih.govasm.org
Key targets include the upregulation of the AcrAB-TolC efflux pump and the downregulation of the OmpF porin (via the small RNA, MicF). nih.govnih.gov This coordinated action—simultaneously pumping the antibiotic out and reducing its entry—leads to a multiple antibiotic resistance (MAR) phenotype. nih.gov
Other regulatory systems, such as two-component systems (e.g., CpxAR), also play a role by sensing envelope stress and modulating the expression of resistance determinants. elifesciences.orgfrontiersin.org For instance, the CpxAR system can be activated by the absence of the AcrB efflux pump, leading to resistance to β-lactam antibiotics. frontiersin.org These intricate networks demonstrate that bacterial adaptation to antibiotics is a highly integrated physiological process, involving the rewiring of metabolic and regulatory circuits to ensure survival. oup.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Cefteram |
| This compound |
| Pimozide |
Structure Activity Relationships Sar and Medicinal Chemistry of Cefteram Pivoxil
Prodrug Design Principles and Esterification for Enhanced Properties
The development of cefteram (B193863) pivoxil as a prodrug was driven by the need to improve the oral bioavailability of the active cephalosporin (B10832234), cefteram. pharm.or.jpscielo.br Many third-generation cephalosporins are poorly absorbed from the gastrointestinal tract due to their high polarity. pharm.or.jpscielo.br
To overcome this, a common strategy is to increase the lipophilicity of the drug molecule by esterifying the carboxyl group at the C-4 position of the cephem nucleus. pharm.or.jpgoogle.com In the case of cefteram pivoxil, this is achieved by the attachment of a pivaloyloxymethyl (pivoxil) ester group. toku-e.com This ester moiety masks the polar carboxyl group, rendering the molecule more lipophilic and facilitating its absorption across the intestinal membrane. toku-e.commdpi.com
Once absorbed, the ester bond in this compound is rapidly cleaved by esterases present in the body, releasing the active drug, cefteram, into the bloodstream. nih.govdrugs.com This targeted release ensures that the active antibiotic reaches its site of action. The pivoxil ester was specifically chosen for its ability to be efficiently hydrolyzed, a critical feature for a successful prodrug. nih.gov
The general principle of using ester prodrugs to enhance the oral absorption of cephalosporins has been applied to other drugs as well, such as cefpodoxime (B17579) proxetil and cefetamet (B193807) pivoxil. scielo.brgoogle.com
Chemical Synthesis Pathways and Derivatization Strategies
The synthesis of this compound is a multi-step process that begins with the core cephalosporin nucleus and involves subsequent derivatization to introduce the desired side chains and the pivoxil ester. researchgate.net
The foundational starting material for the synthesis of many cephalosporins, including this compound, is often 7-aminocephalosporanic acid (7-ACA) or, in some cases, 7-aminodesacetoxycephalosporanic acid (7-ADCA). google.com 7-ACA provides the essential bicyclic β-lactam-dihydrothiazine ring structure. wikipedia.org
One of the initial key steps involves the modification of the C-3 position of the 7-ACA nucleus. For cefteram, this involves the introduction of a (5-methyl-2H-tetrazol-2-yl)methyl group. google.com This is typically achieved by reacting 7-ACA with 5-methyltetrazole. researchgate.netgoogle.com This reaction can be catalyzed by various agents, including boron trifluoride (BF3) complexes, to yield 7-amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-3-cephem-4-carboxylic acid (7-MTCA). google.comgoogle.com
Following the formation of the core structure with the appropriate C-3 and C-7 side chains (cefteram acid), the final key step is the esterification of the carboxylic acid at the C-4 position to attach the pivoxil moiety. smolecule.com This is typically achieved by reacting the cefteram acid (or its salt form, like cefteram sodium) with iodomethyl pivalate (B1233124). researchgate.netgoogle.com This reaction introduces the pivaloyloxymethyl group, converting the polar carboxylic acid into a more lipophilic ester. nih.gov
The reaction is often carried out in the presence of a base or a phase transfer catalyst to facilitate the esterification process. google.com
Various synthetic routes for this compound have been developed, each with its own set of reaction conditions and resulting yields. google.comgoogle.com Optimization of these conditions is crucial for efficient and scalable industrial production.
For the synthesis of the 7-MTCA intermediate, different catalysts and reaction conditions have been explored to improve yield and reduce the formation of unwanted isomers. google.com For instance, the use of BF3-tetrahydrofuran complex has been reported. google.com The molar ratios of reactants, temperature, and reaction time are critical parameters that are adjusted to maximize the yield and purity of the intermediate. google.com
Table 1: Key Reagents in this compound Synthesis
| Step | Key Reagents | Purpose |
|---|---|---|
| Cephalosporin Nucleus Synthesis | 7-ACA, 5-methyltetrazole, Boron trifluoride (BF3) complex | Formation of the 7-MTCA intermediate. google.comgoogle.com |
| Side Chain Acylation | 7-MTCA, 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid derivative | Attachment of the C-7 side chain to form cefteram acid. researchgate.netgoogle.com |
| Esterification | Cefteram acid (or its sodium salt), Iodomethyl pivalate | Attachment of the pivoxil moiety to the C-4 carboxyl group. researchgate.netgoogle.com |
Impact of Structural Modifications on PBP Binding Affinity and Spectrum
The antibacterial activity of cephalosporins like cefteram is derived from their ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). toku-e.com The structural features of cefteram, particularly the side chains at the C-7 and C-3 positions of the cephalosporin nucleus, play a crucial role in determining its PBP binding affinity and its spectrum of activity.
The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group at the C-7 position is a common feature in many third-generation cephalosporins and is known to confer high affinity for PBPs and enhanced antibacterial activity. pharm.or.jp Cefteram, the active metabolite of this compound, exhibits strong binding affinity to PBP 3, 1A, and 1Bs. ncats.ioncats.io
The substituent at the C-3 position, in this case, the (5-methyl-2H-tetrazol-2-yl)methyl group, also influences the pharmacokinetic properties and can modulate the antibacterial spectrum. doctorlib.org The combination of these structural elements results in cefteram's broad spectrum of activity against many Gram-positive and Gram-negative bacteria. researchgate.net
Influence of Substituents on Beta-Lactamase Stability and Pharmacokinetic Properties
A significant challenge for β-lactam antibiotics is their susceptibility to hydrolysis by bacterial β-lactamases. The structural design of third-generation cephalosporins, including cefteram, incorporates features that provide stability against many common β-lactamases. researchgate.net The methoxyimino group in the C-7 side chain is particularly important for conferring this resistance. nih.gov This stability allows the antibiotic to remain active in the presence of β-lactamase-producing bacteria. researchgate.net
The pivoxil ester at the C-4 position is the primary determinant of the prodrug's pharmacokinetic properties, specifically its oral absorption. scielo.br As discussed, this lipophilic group enhances absorption from the gastrointestinal tract. toku-e.com Upon absorption, the ester is hydrolyzed to release the active drug, cefteram. drugs.com The nature of the C-3 substituent also has a notable impact on the pharmacokinetic behavior of the active drug. doctorlib.org
Development of Novel Cefteram Derivatives through Rational Design
The endeavor to enhance the efficacy and broaden the antibacterial scope of cefteram has led to the exploration of novel derivatives through rational design. This medicinal chemistry approach leverages structure-activity relationship (SAR) studies, which aim to identify the specific structural features of a compound that correlate with its biological activity. gardp.org By systematically modifying the cefteram molecule, researchers can work to improve its properties, such as its antimicrobial activity, selectivity, or stability against bacterial resistance mechanisms. gardp.org
The cephalosporin scaffold, the foundation of cefteram, offers several positions for chemical modification. wikipedia.org Key sites for alteration include the C-7 acylamino side chain and the C-3 substituent of the dihydrothiazine ring. wikipedia.orgsmolecule.com Modifications at these positions can profoundly influence the drug's antibacterial spectrum, potency, and resistance to β-lactamase enzymes. wikipedia.org For instance, general SAR studies on cephalosporins have shown that the 7-amino group is essential for antibacterial activity and that introducing a methoxy (B1213986) group at the 7-α position can enhance stability against β-lactamases. wikipedia.org Furthermore, the nature of the heterocyclic ring at the C-3 position influences the antibacterial profile. wikipedia.org
Modifications for Expanded Spectrum Against Resistant Pathogens
A primary goal in designing new cefteram derivatives is to expand their spectrum of activity to include pathogens that have developed resistance to existing antibiotics. Rational design strategies have focused on specific structural changes to counter resistance in both Gram-positive and Gram-negative bacteria.
One area of research involves the synthesis of novel cephalosporin derivatives with different substituents at the 7β-position. For example, the introduction of various substituted cinnamoyl (3-phenyl-2-propenoyl) groups at this position has been explored. nih.gov While many of these modifications led to a general reduction in activity, certain substitutions showed promise against resistant strains. Specifically, di-chloro substitution on the aromatic ring of the cinnamoyl moiety improved activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Further modifications to these cinnamoyl derivatives at the double bond's alpha position also impacted the antibacterial spectrum. The addition of a cyano group at this position not only increased activity against coagulase-negative Staphylococcus and Enterococcus species but also extended the antibacterial spectrum towards Gram-negative bacteria. nih.gov Another approach involves creating entirely novel derivatives intended to have a wide antibacterial spectrum against various resistant bacteria, including difficult-to-treat Gram-negative organisms. google.com The development of fifth-generation cephalosporins, such as ceftobiprole (B606590) and ceftaroline (B109729), serves as a prime example of successful rational design, where the C-3 side chain was specifically engineered to have a strong binding affinity for penicillin-binding protein 2a (PBP2a), the mechanism of resistance in MRSA. wikipedia.org
| Modification Site | Structural Change | Effect on Antibacterial Spectrum | Target Pathogens |
| C-7 Acyl Side Chain | Introduction of a di-chloro substituted cinnamoyl moiety | Improved activity | Methicillin-Resistant Staphylococcus aureus (MRSA) nih.gov |
| C-7 Acyl Side Chain | Addition of a cyano group to the cinnamoyl moiety's alpha position | Increased activity and extended spectrum | Coagulase-negative Staphylococcus, Enterococcus sp., Gram-negative bacteria nih.gov |
| C-3 Side Chain | Design of novel pyrrolidinone-3-ylidenemethyl cephem | Strong binding to PBP2a and PBP2x | MRSA, Penicillin-resistant Streptococcus pneumoniae wikipedia.org |
Strategies for Overcoming Specific Resistance Mechanisms (e.g., against ESBL-producers)
A significant challenge in antibacterial therapy is the emergence of extended-spectrum β-lactamases (ESBLs). caister.com ESBLs are enzymes produced by Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, that can hydrolyze and inactivate many third-generation cephalosporins. caister.comnih.gov The genes for these enzymes are often carried on plasmids, which can also carry genes for resistance to other antibiotic classes, making infections difficult to treat. nih.govcan-r.com
Two primary rational design strategies are employed to overcome ESBL-mediated resistance:
Modification of the Cephalosporin Nucleus for Enhanced Stability: This approach involves altering the drug's structure to make it a poor substrate for ESBLs. A notable example from the broader cephalosporin class is ceftibuten, which possesses a 7-α-ethylidene group instead of the more common 7-α-iminomethoxy group. wikipedia.org This structural feature confers higher resistance to hydrolysis by ESBLs. wikipedia.org While cefteram itself shows relatively good activity against some cephem-resistant E. coli, the rise of ESBL-producing strains necessitates the development of more robust derivatives. nih.gov
Combination with a β-Lactamase Inhibitor: This is a highly successful strategy where the cephalosporin is co-administered with a compound that inhibits the β-lactamase enzyme. While the cephalosporin focuses on inhibiting bacterial cell wall synthesis, the inhibitor binds to and inactivates the ESBL, protecting the antibiotic from destruction. nih.gov Clavulanic acid is a classic inhibitor that shows activity against ESBLs. nih.gov More recently, novel non-β-lactam β-lactamase inhibitors like avibactam (B1665839) have been developed. mdpi.com When combined with a cephalosporin like ceftazidime (B193861), avibactam restores its activity against a wide range of bacteria that produce ESBLs and other β-lactamases. mdpi.com Designing cefteram derivatives that are effective in combination with these inhibitors is a key area of development.
Stereochemistry and Chiral Synthesis Considerations in this compound Development
The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. The molecule contains multiple chiral centers, meaning it can exist as various stereoisomers. ontosight.ainih.gov The precise spatial arrangement of atoms is crucial, as only one specific isomer exhibits the desired therapeutic effect. openstax.org
The chemical name of this compound specifies its stereochemistry as (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, highlighting the specific configurations at key positions. nih.gov
| Key Structural Feature | Stereochemical Descriptor | Significance |
| β-Lactam Ring Fusion | (6R, 7R) | The cis relationship between the hydrogen at C6 and the acylamino side chain at C7 is essential for the antibacterial activity of cephalosporins. |
| Oxime Group | (Z)-isomer | The geometry of the methoxyimino group at the C-7 side chain influences the antibiotic's stability against β-lactamases and its antibacterial spectrum. |
Given that different enantiomers of a drug can have varied pharmacological effects, with one being active and the other being inactive or even harmful, producing the correct stereoisomer is paramount. openstax.org Therefore, the manufacturing process for this compound relies on chiral synthesis. googleapis.com Chiral synthesis, also known as stereoselective or asymmetric synthesis, is the process of creating a chiral compound as a single enantiomer or with a significant enrichment of one enantiomer over the other. ox.ac.uk
Several methods can be employed for chiral synthesis in pharmaceutical production:
Chiral Pool Synthesis: This approach uses a readily available, enantiomerically pure natural product as the starting material, which is then chemically converted into the target molecule.
Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to an achiral substrate to guide the reaction to form a chiral product. The auxiliary is then removed and can often be recycled.
Asymmetric Catalysis: This efficient method uses a small amount of a chiral catalyst (such as an organocatalyst, a metal complex with a chiral ligand, or an enzyme) to produce large quantities of the desired enantiomer. openstax.org
For this compound, controlling the stereochemistry at the C6 and C7 positions of the 7-aminocephalosporanic acid (7-ACA) core and ensuring the correct (Z)-geometry of the oxime side chain are critical steps in the synthesis to ensure the final product's efficacy and safety. wikipedia.orgnih.gov
Preclinical Pharmacokinetic and Pharmacodynamic Modeling
In Vitro Hydrolysis and Activation of Cefteram (B193863) Pivoxil to Cefteram
Cefteram pivoxil is an ester prodrug, a formulation designed to enhance oral absorption. patsnap.com Following oral administration, it is not active in its initial form. selleck.co.jp The conversion to the biologically active compound, cefteram, occurs through hydrolysis by esterases, enzymes present in the intestinal tract. patsnap.compatsnap.comresearchgate.net This enzymatic cleavage releases cefteram, which can then be absorbed into the bloodstream to exert its antibacterial effects. patsnap.com This process is a common strategy for oral third-generation cephalosporins to improve their bioavailability. wikipedia.org The activation of this compound to cefteram is a crucial first step in its pharmacokinetic pathway. patsnap.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Preclinical ADME studies, often conducted in rodent models like mice and rats, are essential for understanding how a drug behaves in a living system. omicsonline.org These animal models help predict the pharmacokinetic profile in humans. omicsonline.org For this compound, these studies have been instrumental in characterizing its absorption from the gut, distribution to various tissues, metabolic transformation, and eventual elimination from the body. researchgate.net
Once absorbed, cefteram distributes to various tissues and fluids in the body. Animal studies have shown that this compound achieves concentrations in tissues relevant for treating common infections. nih.gov For instance, studies have investigated its distribution in lung and skin tissues, which is pertinent to its use in respiratory and dermatological infections. While specific concentration data in preclinical models is detailed in proprietary studies, the general understanding is that the drug reaches therapeutic levels at the site of infection.
The primary metabolic pathway for this compound is its hydrolysis to the active moiety, cefteram. asm.org Beyond this activation step, further metabolism of cefteram itself is also investigated. The byproducts of this hydrolysis include pivalic acid and formaldehyde. asm.org Identifying these metabolites is a key component of the safety assessment of the drug. The main route of elimination for the active cefteram is through the kidneys, where it is excreted in the urine. researchgate.netnih.gov
Pharmacokinetic Modeling in Preclinical Systems
Pharmacokinetic modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. nih.gov In preclinical studies with this compound, compartmental analysis is often employed. researchgate.netnih.gov This involves modeling the body as a series of interconnected compartments (e.g., blood, tissues) and describing the rate of drug movement between them. These models help to estimate key pharmacokinetic parameters such as absorption rate, volume of distribution, and clearance rate, providing a quantitative understanding of the drug's disposition. researchgate.net
Pharmacodynamic Modeling in Preclinical in vitro and Animal Infection Models
Pharmacodynamic modeling connects drug concentration to its therapeutic effect. dntb.gov.ua For antibiotics like cefteram, key pharmacodynamic indices include the percentage of time the drug concentration remains above the Minimum Inhibitory Concentration (T>MIC) and the ratio of the 24-hour Area Under the Curve to the MIC (AUC/MIC). researchgate.netnih.gov Preclinical studies, including in vitro time-kill assays and animal infection models (e.g., murine lung infection models), are used to determine which of these indices best predicts the bactericidal activity of cefteram. researchgate.netnih.gov These models have demonstrated that cefteram exhibits time-dependent killing against susceptible pathogens like Streptococcus pneumoniae. nih.gov The goal of these studies is to establish target values for these pharmacodynamic parameters that correlate with successful bacterial eradication. researchgate.netnih.gov
Table 1: Preclinical Pharmacodynamic Parameters for Cefteram
| Parameter | Description | Relevance |
| T>MIC | The percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration. | A key predictor of efficacy for time-dependent antibiotics like cephalosporins. |
| AUC/MIC | The ratio of the 24-hour Area Under the concentration-time Curve to the Minimum Inhibitory Concentration. | Also correlates with efficacy and can be a predictor for both time- and concentration-dependent antibiotics. researchgate.netnih.gov |
| Cmax/MIC | The ratio of the peak drug concentration to the Minimum Inhibitory Concentration. | While generally more relevant for concentration-dependent antibiotics, it can also show correlation with efficacy in some cases. researchgate.netnih.gov |
Protein Binding Characteristics in Preclinical Biological Matrices
The extent to which a drug binds to proteins in the plasma is a critical pharmacokinetic parameter, as only the unbound (free) fraction of the drug is pharmacologically active. mdpi.com The degree of plasma protein binding can influence a drug's distribution and clearance. mdpi.com While there is often a correlation between protein binding in preclinical species and humans, it is important to measure this in the relevant animal models to accurately interpret pharmacokinetic and pharmacodynamic data. mdpi.com For cephalosporins, protein binding can vary, and understanding this for cefteram in preclinical models is essential for extrapolating efficacy data to humans. mdpi.comfda.gov
Antimicrobial Spectrum and Susceptibility Studies in Vitro
Cefteram (B193863), the active metabolite of the prodrug cefteram pivoxil, is a third-generation oral cephalosporin (B10832234) with a broad spectrum of antibacterial activity. Its efficacy is rooted in the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The in vitro activity of cefteram has been evaluated against a wide range of bacterial pathogens using standardized susceptibility testing methods.
Advanced Analytical and Methodological Research on Cefteram Pivoxil
Development and Validation of Chromatographic Techniques (e.g., HPLC, LC-MS/MS) for Research Sample Analysis
The development of precise and reliable chromatographic methods is essential for the analysis of cefteram (B193863) pivoxil and its related substances. High-Performance Liquid Chromatography (HPLC) and its combination with tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose.
A key area of research has been the impurity profiling of cefteram pivoxil using advanced analytical platforms. researchgate.net One such study utilized a highly specific and efficient method combining HPLC with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (HPLC-FT-ICR MS). researchgate.net This approach was developed to separate and characterize process-related substances and major degradation products formed under forced degradation conditions, such as hydrolysis, oxidation, and photolysis, in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.net
Method development for similar pivoxil ester cephalosporins, such as cefditoren (B193786) pivoxil, often involves reversed-phase (RP) HPLC. nih.govtoku-e.commsdmanuals.com These methods are typically validated for parameters including linearity, precision, accuracy, robustness, and specificity, ensuring they are "stability-indicating," meaning they can accurately measure the drug in the presence of its degradants. nih.govtoku-e.comnih.gov For instance, a UPLC (Ultra-Performance Liquid Chromatography) method developed for cefditoren pivoxil demonstrated enhanced speed and resolution over traditional HPLC. scienceopen.com
A representative HPLC method for separating this compound from its impurities might employ a C18 column with a gradient elution system. researchgate.net An example of such a system is presented below.
| Parameter | Condition |
|---|---|
| Column | Agilent Infinity Lab Poroshell 120 EC-C18 (4.6×100 mm, 2.7 μm) |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 235 nm) or Mass Spectrometry |
| Elution Mode | Gradient |
Quantification in Bacterial Culture Media and In Vitro Models
Quantifying cefteram (the active metabolite of this compound) in bacterial culture media and other in vitro models is crucial for correlating drug concentration with antimicrobial effect. While this compound itself is a prodrug and not typically measured in plasma, its concentration and stability in in vitro systems are important for research. researchgate.net
HPLC methods are the primary choice for this application. Procedures have been described for the analysis of other cephalosporins, like cephalosporin (B10832234) C, in fermentation broths using ion-pair HPLC techniques. nih.gov For cefteram, a method developed for quantification in human plasma can be adapted for culture media. researchgate.net A typical workflow involves:
Sample Preparation : Bacterial cultures are processed to separate the analyte from cells and complex media components. This can involve centrifugation to pellet the bacteria, followed by filtration of the supernatant. researchgate.net To remove interfering proteins, a precipitation step using agents like trichloroacetic acid or cold methanol (B129727) is often employed. researchgate.netnih.gov
Chromatographic Analysis : The prepared sample is injected into an HPLC system. An RP-HPLC method using a C18 column with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is common. researchgate.netnih.gov Detection is typically performed using a UV detector at a wavelength where cefteram shows maximum absorbance (e.g., 235 nm). researchgate.net
In vitro models where such quantification is relevant include:
Bacterial Culture Broths : Used in minimum inhibitory concentration (MIC) and time-kill curve studies to monitor the stability and effective concentration of the active drug over the course of the experiment. nih.govresearchgate.net
Cell Monolayer Permeation Assays : Models like Caco-2 cell lines are used to study the intestinal absorption of ester prodrugs, where the transport rate across the cell layer is measured over time. toku-e.com
In Vitro Release Models : For novel drug delivery systems, such as cefditoren pivoxil-loaded liposomes, HPLC is used to quantify the rate and extent of drug release from the formulation in a controlled environment. scienceopen.com
Detection and Profiling of Metabolites in Preclinical Animal Tissues
Following oral administration, this compound is hydrolyzed by esterases during absorption to form the active drug, cefteram, and a pivalate (B1233124) molecule. nih.gov Understanding the distribution and profile of these and subsequent metabolites in preclinical animal models, such as rats, is a key aspect of its pharmacological evaluation.
LC-MS/MS is the preferred technique for this purpose due to its high sensitivity and specificity, allowing for the detection and quantification of metabolites in complex biological matrices like tissue homogenates. nih.govnih.gov
Key findings from preclinical studies in rats include:
Pivalate Metabolism : The liberated pivalate is known to conjugate with carnitine. Studies on the related compound cefditoren pivoxil showed that administration led to the formation of pivaloylcarnitine, which was detected at its highest levels in the kidney. nih.gov This process also resulted in a significant reduction of free carnitine in all tissues analyzed, with the brain showing the highest rate of reduction. nih.gov
Cefteram Distribution : The active moiety, cefteram, is distributed throughout the body. Studies have investigated its biliary excretion and metabolism in rats. notulaebotanicae.ro
Metabolite Identification : Ceftiofur, another cephalosporin, is known to be rapidly converted to free metabolites that retain antimicrobial activity. The principal free metabolite identified in animal tissues was a desfuroylceftiofurcysteine conjugate. gtfcc.org Similar methodologies can be applied to identify conjugates and other metabolites of cefteram.
The general workflow for metabolite profiling in tissues involves tissue homogenization, extraction of metabolites into aqueous and organic phases, followed by analysis using UPLC-MS. nih.gov
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation of this compound and Derivatives
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for the elucidation of its related substances, such as process impurities and degradation products.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a primary tool for this purpose. A comprehensive study on this compound utilized Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) to profile its impurities. researchgate.netasm.org This technique provides ultra-high resolution and mass accuracy, enabling the decisive determination of elemental compositions. researchgate.net In the study, this compound was subjected to forced degradation, and the resulting substances were analyzed by HPLC-FT-ICR MS. By combining retention time data with accurate mass measurements and the analysis of isotopic fine structures (IFSs), researchers were able to identify and characterize a total of 20 related substances, including 6 process-related substances and 14 degradation products. researchgate.net Thirteen of these were reported for the first time, highlighting the power of this technique for in-depth quality and stability analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about atom connectivity and spatial arrangements, complementing MS data. It is particularly useful for the unambiguous identification of compounds after isolation. asm.org The official monograph for this compound specifies the use of ¹H NMR for identification purposes. The structure of unknown impurities or degradation products, once isolated (e.g., by semi-preparative HPLC), can be fully elucidated using a combination of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC). asm.org
Bioanalytical Method Validation for Research Applications (e.g., stability studies of the compound in research matrices)
The validation of bioanalytical methods is critical to ensure that the data generated from research applications are reliable and accurate. This process demonstrates that a method is suitable for its intended purpose. For research involving this compound, this includes validating methods for its quantification and for stability assessments in various research matrices (e.g., buffers, culture media, biological homogenates).
Validation is performed according to established guidelines, such as those from the ICH. Key validation parameters include:
Specificity and Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, degradants, or matrix components.
Linearity and Range : The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. scienceopen.com
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the variability of repeated measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate), indicating its reliability during normal use. toku-e.com
A crucial component of validation for research applications is the assessment of analyte stability under various conditions. Forced degradation studies are performed to establish the stability-indicating nature of a chromatographic method. toku-e.comscienceopen.com In these studies, the compound is exposed to stress conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light. toku-e.comnih.gov Research on cefditoren pivoxil, for example, found the compound to be particularly sensitive to oxidation and alkaline conditions. toku-e.comnih.gov A UPLC study noted that cefditoren pivoxil was not stable in solution for more than two hours at 25°C but was stable at 5°C. scienceopen.com These stability studies are essential for defining proper sample handling and storage procedures in a research setting.
Microbiological Assays for Activity Determination and Susceptibility Profiling
Microbiological assays are fundamental for determining the biological activity of an antibiotic and for profiling its effectiveness against specific microorganisms. These assays measure the inhibitory effect of the antibiotic on microbial growth in vitro. For this compound, these tests are performed using its active form, cefteram.
The primary methods used for susceptibility testing are:
Broth Dilution : This semiquantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. msdmanuals.com The test is performed by preparing a series of twofold dilutions of the antibiotic in a liquid growth medium, which is then inoculated with a standardized concentration of the test organism.
Agar (B569324) Diffusion (Disk Diffusion) : This qualitative method (often called the Kirby-Bauer test) involves placing paper disks impregnated with a specific amount of the antibiotic onto an agar plate swabbed with the test bacterium. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This diameter correlates with the MIC and is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on criteria established by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Research has established preliminary disk diffusion interpretive criteria and MIC values for cefteram against a wide range of bacteria. The antimicrobial activity of cefteram is potent against members of the Enterobacteriaceae family, Haemophilus influenzae, and most streptococci.
| Organism | Number of Isolates | MIC₉₀ (µg/mL) |
|---|---|---|
| Escherichia coli | 100 | 0.25 |
| Klebsiella pneumoniae | 50 | 0.12 |
| Proteus mirabilis | 50 | 0.12 |
| Haemophilus influenzae | 49 | ≤0.03 |
| Streptococcus pyogenes | 51 | ≤0.03 |
| Streptococcus pneumoniae | 52 | 0.12 |
These microbiological assays are essential for understanding the antibacterial spectrum of cefteram and for establishing its potential utility.
Computational and in Silico Approaches in Cefteram Pivoxil Research
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govnih.gov In the context of cefteram (B193863) pivoxil and other cephalosporins, QSAR studies are instrumental in understanding the structural requirements for antibacterial potency and for optimizing pharmacokinetic properties. jipbs.comresearchgate.netjipbs.com
Researchers have applied QSAR to entire classes of cephalosporins to establish the molecular basis for their activity against various bacterial strains, including methicillin-sensitive (Staphylococcus aureus) (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Such studies identify which molecular fragments and physicochemical properties are crucial for antibacterial efficacy. For instance, analyses have shown that substitutions with greater volume and polarity on the R2 side chain of the cephem nucleus can increase potency against MSSA. nih.gov
By including third-generation cephalosporins like cefteram pivoxil in these analyses, it is possible to build predictive models that guide the synthesis of new derivatives with potentially enhanced activity or a more desirable spectrum. jipbs.comresearchgate.netresearchgate.net These models can also be extended to predict pharmacokinetic parameters (a field known as QSPR, or Quantitative Structure-Property Relationship), which is particularly relevant for a prodrug like this compound, where properties influencing absorption are critical. jipbs.comjipbs.com
Table 1: Key Concepts in QSAR/QSPR for Cephalosporin (B10832234) Research
| Concept | Description | Relevance to this compound |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the chemical structure (e.g., size, shape, electronic properties, lipophilicity). | Used to build models that predict the antibacterial activity and pharmacokinetic properties of cephalosporins. |
| Statistical Models | Mathematical equations (e.g., multiple linear regression, partial least squares) that link descriptors to activity or properties. | Enable the prediction of the efficacy of new, unsynthesized this compound analogs. |
| Model Validation | The process of assessing the robustness and predictive power of a QSAR model, often using external test sets. | Ensures that the model is reliable for guiding the design of new cephalosporin derivatives. |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis (e.g., PBP binding)
The primary mechanism of action for cefteram, the active form of this compound, is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. patsnap.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand (like cefteram) and its protein target (PBP) at an atomic level. rsc.org
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, providing insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.govumyu.edu.ng While specific docking studies on this compound are not extensively published, numerous studies on other cephalosporins, such as ceftaroline (B109729) and ceftobiprole (B606590), have successfully used this method to understand their binding to various PBPs, including the resistant PBP2a found in MRSA. rsc.orgresearchgate.netnih.gov These studies help explain the structural basis for the broad-spectrum activity of certain cephalosporins. rsc.org
Molecular dynamics simulations build upon docking results by simulating the movement of atoms in the drug-protein complex over time. nih.gov This provides a dynamic view of the interaction, revealing the stability of the complex and any conformational changes in the protein or ligand upon binding. researchgate.netnih.gov For example, MD simulations have been used to compare the stability of different cephalosporins within the active site of PBPs and to understand how mutations in PBPs can lead to antibiotic resistance. researchgate.netnih.gov These computational techniques are crucial for designing new cephalosporins that can overcome resistance by binding more effectively to mutated PBPs. rsc.org
Table 2: Application of Molecular Modeling to Cephalosporin-PBP Interaction
| Technique | Purpose | Example Finding for Cephalosporins |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of the antibiotic in the PBP active site. | Studies on ceftobiprole revealed its efficient binding to PBP2a, PBP2b, and PBP2x. rsc.org |
| Molecular Dynamics (MD) Simulation | Simulates the physical motion of the antibiotic-PBP complex to assess its stability and dynamics. | MD simulations have shown greater stability for certain cephalosporin-PBP complexes compared to the unbound protein. rsc.org |
| Binding Free Energy Calculation (e.g., MM-PBSA) | Estimates the strength of the interaction between the antibiotic and the PBP. | Used to prove that cefuroxime (B34974) binds more tightly to PBP2x in a drug-sensitive bacterial strain than in a resistant one. nih.gov |
In Silico Prediction of Preclinical ADME Parameters
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical success. In silico ADME prediction tools have become an essential part of the early drug discovery process, allowing for the rapid screening of virtual compounds to identify those with favorable pharmacokinetic profiles. frontiersin.orgrjptonline.org this compound is a prodrug, specifically designed to enhance oral bioavailability, a key ADME parameter. patsnap.comresearchgate.net
Computational models can predict a wide range of ADME properties, including:
Aqueous solubility: Essential for absorption.
Gastrointestinal absorption: Predicts how well a drug is absorbed from the gut. rsdjournal.org
Caco-2 permeability: An in vitro model for predicting intestinal absorption. frontiersin.orgnih.gov
Plasma protein binding: Affects the distribution and availability of the free drug. jipbs.comresearchgate.net
Metabolism: Predicts interactions with metabolic enzymes like the cytochrome P450 family.
Blood-brain barrier penetration: Determines if a drug can reach the central nervous system.
Studies on cephalosporins like ceftazidime (B193861) have used in silico tools to predict the ADMET (ADME and toxicity) profiles of the parent drug and its impurities. frontiersin.orgnih.gov These predictions help in identifying potentially problematic compounds early on. For a prodrug like this compound, these tools are particularly valuable for optimizing the balance between the lipophilicity required for absorption and the desired hydrolysis to the active form, cefteram. jipbs.comjipbs.com
Computational Chemistry for Prodrug Design and Optimization of Hydrolysis
This compound is an pivaloyloxymethyl ester prodrug of cefteram. patsnap.com This chemical modification enhances its lipophilicity, which in turn improves its absorption from the gastrointestinal tract. patsnap.comresearchgate.net Following absorption, the ester linkage must be efficiently cleaved by esterase enzymes in the intestinal wall and blood to release the active drug, cefteram. patsnap.comnih.gov
Computational chemistry offers powerful methods to design and optimize this process. mdpi.com Techniques such as Density Functional Theory (DFT) and other quantum mechanical (QM) methods can be used to model the hydrolysis reaction. researchgate.netchemrxiv.org These methods allow researchers to:
Calculate the stability of the ester linkage: This helps in designing a prodrug that is stable enough to reach its target site but labile enough for efficient cleavage.
Model the transition state of the hydrolysis reaction: Understanding the energy barrier of the reaction can help in predicting the rate of hydrolysis. chemrxiv.org
Simulate enzyme-mediated hydrolysis: By modeling the prodrug within the active site of an esterase, it is possible to optimize the structure for better enzyme recognition and faster cleavage. mdpi.com
Studies on the degradation of other cephalosporin prodrugs, such as cefditoren (B193786) pivoxil, have utilized techniques like LC-MS combined with computational predictions to characterize degradation products under various stress conditions. nih.gov This combined experimental and computational approach is vital for ensuring the stability and predicting the metabolic fate of prodrugs like this compound.
Predictive Models for Resistance Mechanisms (e.g., Enzyme-Substrate Interactions with Beta-Lactamases)
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug. mdpi.comnih.gov this compound, in its active form cefteram, is susceptible to certain β-lactamases. jst.go.jp Computational models are increasingly being used to predict and understand these resistance mechanisms. nih.govbiorxiv.org
Molecular docking and MD simulations can model the interaction between cefteram and various β-lactamases. rsc.orgnih.gov These simulations can:
Predict binding affinity: Determine how tightly the antibiotic binds to the enzyme's active site.
Identify key interactions: Reveal the specific amino acid residues in the β-lactamase that are crucial for binding and hydrolysis. nih.gov
Simulate the hydrolysis reaction: Using combined quantum mechanics/molecular mechanics (QM/MM) methods, researchers can model the entire chemical reaction of the β-lactam ring being broken.
These insights are invaluable for designing new β-lactam antibiotics that are more resistant to hydrolysis by β-lactamases. Furthermore, machine learning models are being developed to predict whether a newly discovered β-lactamase variant will confer resistance to specific antibiotics based on its amino acid sequence. biorxiv.orgnih.gov For example, a study on an infection model with E. coli producing the FPM-1 β-lactamase showed that the FPM-1-labile this compound was less effective than the FPM-1-stable cefixime (B193813), demonstrating the clinical relevance of predicting these interactions. jst.go.jp
Table 3: Computational Approaches to Understanding β-Lactamase Resistance
| Computational Method | Application | Outcome for Drug Design |
|---|---|---|
| Molecular Docking | Predicts how β-lactam antibiotics bind to β-lactamase enzymes. | Guides the modification of antibiotics to prevent effective binding to the enzyme. |
| Molecular Dynamics (MD) Simulation | Analyzes the stability and dynamics of the antibiotic-enzyme complex. | Helps in designing stable antibiotics that resist conformational changes leading to hydrolysis. |
| QM/MM Simulations | Models the chemical reaction of β-lactam ring hydrolysis. | Provides a detailed understanding of the catalytic mechanism to design inhibitors or stable antibiotics. |
| Machine Learning | Predicts resistance profiles from the genetic sequence of β-lactamases. | Allows for rapid screening of the potential efficacy of an antibiotic against emerging resistant strains. nih.govbiorxiv.org |
Future Research Directions and Translational Perspectives Preclinical Focus
Investigation of Emerging Resistance Mechanisms in Laboratory Settings
While cefteram (B193863) is effective against a broad spectrum of pathogens, the emergence of resistance is an ongoing concern. patsnap.com Laboratory-based investigations are crucial for proactively identifying and understanding the molecular underpinnings of resistance, which can inform strategies to overcome it. Future preclinical research should focus on several key areas.
One primary mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes that hydrolyze the antibiotic's core ring structure. Studies have noted that some strains of E. coli exhibit high resistance to third-generation oral cephems, potentially due to the production of extended-spectrum β-lactamases (ESBLs). nih.gov A systematic approach in the laboratory would involve generating cefteram-resistant mutants of susceptible bacterial strains through selective pressure experiments. These resistant isolates can then be subjected to whole-genome sequencing to identify specific mutations responsible for the resistance phenotype.
Further research should investigate alterations in penicillin-binding proteins (PBPs), the primary targets of cefteram. patsnap.com Mutations in the genes encoding PBPs can reduce the binding affinity of the antibiotic, rendering it less effective. Laboratory studies could employ techniques like sequencing of PBP genes from resistant isolates and in vitro binding assays to quantify the affinity of cefteram for these altered proteins. Additionally, the role of efflux pumps and porin channel modifications, which limit the intracellular concentration of the antibiotic, should be systematically explored in cefteram-resistant lab-generated strains.
Table 1: Potential Laboratory-Investigated Resistance Mechanisms to Cefteram
| Resistance Mechanism | Method of Investigation (In Vitro) | Target Pathogen Examples | Information Yielded |
| Enzymatic Degradation | β-lactamase production assays; Gene sequencing (e.g., for ESBLs) | Escherichia coli, Klebsiella pneumoniae | Identification of specific enzymes capable of inactivating cefteram. |
| Target Modification | PBP gene sequencing; Competitive binding assays with fluorescent penicillin | Streptococcus pneumoniae, Haemophilus influenzae | Characterization of structural changes in PBPs that reduce cefteram binding affinity. |
| Reduced Permeability | Outer membrane protein analysis (SDS-PAGE); Porin gene expression studies (qRT-PCR) | Pseudomonas aeruginosa, Enterobacter cloacae | Understanding how changes in the bacterial cell envelope restrict cefteram entry. |
| Active Efflux | Gene knockout studies; Efflux pump inhibitor assays | E. coli, S. aureus | Identification of specific efflux pumps that actively remove cefteram from the bacterial cell. |
Synergistic Effects of Cefteram with Other Antimicrobial Agents In Vitro (mechanistic studies)
Combining antimicrobial agents is a promising strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Mechanistic studies in vitro are essential to identify synergistic combinations and understand the basis of their enhanced activity before any further development. Future research on cefteram should explore its potential synergies with other compounds, focusing on the underlying molecular interactions.
A primary area of investigation is the combination of cefteram with β-lactamase inhibitors. While cefteram has some stability against certain β-lactamases, its activity can be compromised by others, such as ESBLs. nih.gov In vitro checkerboard assays and time-kill curve studies can be employed to systematically test the synergistic activity of cefteram with established and novel β-lactamase inhibitors against cefteram-resistant, β-lactamase-producing strains. Mechanistic follow-up would involve analyzing how the inhibitor protects the cefteram molecule from enzymatic degradation.
Another avenue is exploring synergy with agents that increase bacterial cell membrane permeability. For instance, compounds like colistin (B93849) can disrupt the outer membrane of Gram-negative bacteria, which may facilitate the entry of other antibiotics. frontiersin.org Studies have shown this mechanism to be effective for combinations of colistin and rifampicin. frontiersin.org Similar in vitro experiments could assess whether a sub-inhibitory concentration of a membrane-disrupting agent can potentiate the activity of cefteram against otherwise resistant bacteria. Furthermore, combinations with antibiotics that have different molecular targets, such as aminoglycosides or fluoroquinolones, could be investigated. Synergy in these cases might arise from the simultaneous disruption of multiple, essential cellular pathways. dovepress.com
Exploring Cefteram Pivoxil in Novel Delivery Systems for Enhanced Preclinical Efficacy (excluding human clinical applications)
The efficacy of an antimicrobial agent is not solely dependent on its intrinsic activity but also on its ability to reach and maintain effective concentrations at the site of infection. Novel drug delivery systems (DDSs) offer a platform to improve the pharmacokinetic and pharmacodynamic properties of existing drugs in preclinical models. mdpi.com
Research into this compound could benefit from exploring encapsulation into nanoparticle-based systems, such as liposomes or polymeric nanoparticles. These systems can protect the drug from premature degradation and allow for controlled or targeted release. arvojournals.org For instance, preclinical studies could focus on developing pathogen-sensitive DDS. mdpi.com This "Trojan horse" strategy involves designing a carrier that releases its cefteram cargo only in the presence of specific bacterial enzymes or toxins. mdpi.com This approach could theoretically increase drug concentration at the infection site while minimizing systemic exposure.
Another area for preclinical exploration is the development of cefteram-eluting biomaterials. For localized infections, incorporating cefteram into a biodegradable polymer matrix could provide sustained local release of the antibiotic. frontiersin.orgnih.gov Such systems could be evaluated in vitro for their drug-release kinetics and their effectiveness in preventing biofilm formation on surfaces, a critical aspect of many persistent infections.
Table 2: Preclinical Delivery Systems for Future this compound Research
| Delivery System | Preclinical Application/Goal | Potential Advantage | Method of Evaluation |
| Liposomes | Encapsulation for targeted delivery to infected cells/tissues. | Improved drug solubility, protection from degradation. | In vitro drug release assays, cell culture infection models. |
| Polymeric Nanoparticles | Controlled release formulations for sustained activity. | Reduced dosing frequency, maintained therapeutic concentrations. | Release kinetic studies, stability analysis. |
| Pathogen-Sensitive DDS | Triggered release of cefteram in the presence of a pathogen. | High local concentration at infection site, reduced off-target effects. | Testing release mechanism with purified bacterial enzymes. |
| Antibiotic-Eluting Biomaterials | Localized delivery for implant-associated infection models. | Prevention of biofilm formation, high local drug levels. | Biofilm inhibition assays, drug elution profiling. |
Advanced In Vitro Models for Studying this compound-Pathogen Interactions
Traditional in vitro susceptibility testing, while essential, often fails to replicate the complex environment of a host infection. Advanced in vitro models can provide a more physiologically relevant context to study the interaction between this compound, pathogens, and host cells. mdpi.comnih.gov
The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a significant step up from 2D monolayers. researchgate.net For respiratory pathogens like S. pneumoniae and H. influenzae, against which cefteram is active, lung organoid models could be used to study the drug's efficacy in a setting that mimics the architecture of the lung epithelium. nih.govnih.gov These models allow for the investigation of drug penetration, host cell response, and bacterial eradication in a more complex, tissue-like structure. researchgate.net
Furthermore, microphysiological systems, or "organ-on-a-chip" platforms, can simulate the dynamic conditions of the human body, including nutrient flow and mechanical forces. mdpi.com A gut-on-a-chip model, for example, could be used to study the absorption of the prodrug this compound and its conversion to active cefteram by intestinal esterases, all while modeling an ongoing infection with enteropathogenic bacteria. patsnap.comresearchgate.net These advanced models are invaluable for gaining deeper insights into pharmacodynamics and host-pathogen interactions that are not possible with conventional methods.
Role of this compound in Understanding Bacterial Pathogenesis at a Molecular Level
Beyond its direct bactericidal activity, this compound can be utilized as a molecular probe in basic science to investigate bacterial pathogenesis. The application of sub-lethal concentrations of antibiotics can induce significant changes in bacterial gene expression, revealing crucial aspects of their survival strategies and virulence mechanisms.
Future research could use transcriptomics (RNA-Seq) to analyze how bacteria like E. coli or S. aureus alter their gene expression profiles in response to sub-inhibitory levels of cefteram. This could reveal the upregulation of specific virulence factors, stress response genes, or biofilm-associated genes as the bacteria attempt to counteract the effects of the antibiotic. Such studies provide insight into the pathogen's adaptive responses and may uncover novel targets for anti-virulence therapies. mdpi.com
Cefteram's known mechanism of inhibiting cell wall synthesis can also be leveraged to study the downstream consequences of cell wall stress. patsnap.com For example, researchers could investigate how the disruption of peptidoglycan synthesis by cefteram impacts other cellular processes, such as cell division, protein secretion, or the susceptibility of the bacterium to host immune factors like lysozyme (B549824) or antimicrobial peptides. This turns the antibiotic into a tool for dissecting fundamental aspects of bacterial physiology and their interaction with a host environment.
Unexplored Mechanistic Aspects and Novel Applications of this compound in Basic Science
While the primary mechanism of cefteram is well-established as the inhibition of PBPs, there may be unexplored, secondary effects that could open new avenues for basic science research. patsnap.com It is important to investigate potential off-target effects or downstream consequences of PBP inhibition that have not yet been characterized.
For instance, studies could explore whether cefteram has any immunomodulatory effects on host cells during infection, even if indirectly. Does the alteration of bacterial cell wall components by cefteram change how host immune cells recognize and respond to the pathogen? Advanced co-culture models of bacteria and immune cells could be used to probe these questions.
Additionally, the unique chemical structure of cefteram could be exploited in chemical biology applications. Modified versions of the cefteram molecule, perhaps with fluorescent tags or biotin (B1667282) labels, could be synthesized and used as chemical probes to identify and study PBPs and other potential binding partners within the bacterial cell. This could lead to a more detailed understanding of its molecular interactions and potentially reveal new binding proteins or cellular pathways affected by this class of cephalosporins. Such fundamental research expands our knowledge of antibiotic-bacterium interactions beyond the immediate scope of clinical application.
Q & A
Q. Advanced Research Focus
Model Selection : Use tetra-contaminated mice to simulate dysbiosis, with pediatric patient cohorts for translational relevance .
Dosing : Administer this compound at clinically equivalent doses (e.g., 5–10 mg/kg/day). Monitor fecal drug concentrations via LC-MS/MS .
Microbiome Analysis : Perform 16S rRNA sequencing on fecal samples pre/post-treatment. Quantify changes in anaerobe populations (e.g., Bacteroides, Clostridium) and opportunistic pathogens (e.g., Escherichia coli) .
Ethical Compliance : Adhere to institutional guidelines for human/animal studies, including informed consent and IACUC protocols .
What spectroscopic techniques are essential for confirming this compound’s structural identity and stability?
Q. Basic Research Focus
- UV-Vis Spectrophotometry : Compare absorption spectra (λmax ~265 nm) of test samples to reference standards in 0.05 M HCl-methanol (1:100,000) .
- Polarimetry : Verify optical rotation (+35° to +43° in methanol) to confirm enantiomeric purity .
- FT-IR : Identify functional groups (e.g., β-lactam C=O stretch at ~1770 cm⁻¹, pivalate ester C-O at ~1250 cm⁻¹) .
How should researchers address contradictions in reported solubility data for this compound?
Q. Advanced Research Focus
Contextualize Solvent Systems : Note discrepancies between pharmacopeial data (practically insoluble in water) and experimental formulations (e.g., DMSO stock solutions for in vitro assays) .
Validate Experimentally : Use nephelometry for aqueous solubility and HPLC to confirm stability in organic solvents (e.g., methanol, acetonitrile). Adjust pH to mimic physiological conditions .
Report Parameters : Specify temperature, ionic strength, and cosolvents (e.g., 10% Cremophor EL for in vivo dosing) to enable cross-study comparisons .
What strategies optimize the detection of low-abundance related substances in this compound batches?
Q. Advanced Research Focus
- Sample Enrichment : Concentrate solutions via lyophilization or solid-phase extraction (SPE) before HPLC analysis .
- Gradient Elution : Use acetonitrile gradients (e.g., 25–40% over 30 minutes) to resolve trace impurities with RRT <0.1 .
- High-Sensitivity MS : Employ tandem MS/MS (e.g., Q-TOF) with collision-induced dissociation (CID) to fragment and identify sub-0.1% impurities .
How can isotopic fine structure (IFS) analysis improve impurity profiling of this compound?
Advanced Research Focus
IFS analysis via FT-ICR MS resolves isotopologue clusters (e.g., ¹²C vs. ¹³C, ³²S vs. ³⁴S) to:
- Assign Elemental Compositions : Differentiate isobaric impurities (e.g., C16H17N9O5S2 vs. C15H19N8O6S2) .
- Track Degradation Pathways : Correlate IFS patterns with hydrolytic/oxidative degradation mechanisms (e.g., sulfur oxidation in thiazole rings) .
What are the methodological pitfalls in assessing this compound’s stability in long-term storage?
Q. Basic Research Focus
- Container Interactions : Avoid plasticizers leaching from PVC containers; use glass or PET .
- Temperature/Humidity : Store at 2–8°C in desiccated environments to prevent hydrolysis. Monitor water content via Karl Fischer titration (≤3.0% w/w) .
- Light Sensitivity : Conduct photostability testing per ICH Q1B using controlled UV-Vis exposure .
How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Q. Advanced Research Focus
Bioavailability Adjustments : Account for esterase-mediated activation in enterocytes, which increases active cefteram concentrations in vivo vs. in vitro .
PK/PD Modeling : Integrate MIC data with pharmacokinetic parameters (e.g., AUC/MIC ratio) to predict clinical efficacy against resistant pathogens .
Resistance Monitoring : Screen for β-lactamase-producing strains (e.g., TEM-1, SHV-1) using PCR and broth microdilution assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
